{4-[(4-Bromobenzyl)amino]phenyl}acetic acid
Description
Structural Elucidation and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, {4-[(4-bromobenzyl)amino]phenyl}acetic acid , reflects its hierarchical structural components:
- Acetic acid backbone : A two-carbon chain terminating in a carboxylic acid group.
- Phenyl substituent : A benzene ring attached to the second carbon of the acetic acid moiety.
- 4-Bromobenzylamino group : A bromine-substituted benzyl group connected via an amino linkage to the phenyl ring.
The numbering prioritizes the carboxylic acid group as the principal functional group. The phenyl ring is substituted at position 4 by the amino group, which bridges to the bromobenzyl moiety. The bromine atom occupies the para position on the benzyl ring relative to the point of attachment to the amino nitrogen.
Key Nomenclatural Features
| Component | Functional Group | Position | Substituent |
|---|---|---|---|
| Acetic acid | -COOH | Position 1 | - |
| Phenyl ring | C₆H₅ | Position 2 | 4-Amino |
| Amino group | -NH- | Position 4 (phenyl) | 4-Bromobenzyl |
| Bromobenzyl | -CH₂C₆H₄Br | Position 4 (benzyl) | para-Br |
This systematic approach ensures unambiguous identification and distinguishes the compound from positional isomers.
Molecular Architecture: Bromobenzyl-Amino-Acetic Acid Motif
The molecular architecture consists of three interconnected structural units:
- Bromobenzyl group : A benzene ring with a methyl group and a para-bromine substituent.
- Amino linker : A secondary amine (-NH-) connecting the bromobenzyl group to the phenyl ring.
- Phenylacetic acid core : A phenyl ring bonded to an ethyl group terminating in a carboxylic acid.
Spatial Arrangement
- Bromobenzyl group : The bromine atom is positioned at the para site relative to the methyl group, enhancing electron-withdrawing effects.
- Amino linkage : The amino nitrogen bridges the bromobenzyl group to the phenyl ring, creating a flexible hinge.
- Phenylacetic acid core : The carboxylic acid is situated at the ortho position relative to the amino-substituted phenyl ring.
This arrangement enables potential hydrogen bonding between the amino group and the carboxylic acid, though steric hindrance from the bromobenzyl group may limit such interactions.
Comparative Structural Analysis with Phenylacetic Acid Derivatives
The compound’s structural complexity diverges significantly from simpler phenylacetic acid derivatives. Below is a comparative analysis:
| Feature | This compound | Phenylacetic Acid (C₈H₈O₂) | 4-Bromophenylacetic Acid (C₈H₇BrO₂) |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₄BrNO₂ | C₈H₈O₂ | C₈H₇BrO₂ |
| Molecular Weight | 320.18 g/mol | 136.15 g/mol | 215.04 g/mol |
| Key Substituents | Bromobenzylamino, phenyl, COOH | Phenyl, COOH | para-Br, phenyl, COOH |
| Functional Groups | Carboxylic acid, secondary amine | Carboxylic acid | Carboxylic acid |
| Aromatic Interactions | Possible π-π stacking, H-bonding | Limited to phenyl ring | Limited to para-Br and phenyl |
Structural Insights
- Bromobenzylamino motif : Introduces a bulky substituent that alters steric and electronic environments compared to unsubstituted phenylacetic acid.
- Amino group : Enables hydrogen bonding and potential bioactivity absent in simpler derivatives.
- Bromine substitution : Enhances lipophilicity and electronic effects, distinguishing it from 4-bromophenylacetic acid.
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-5-1-12(2-6-13)10-17-14-7-3-11(4-8-14)9-15(18)19/h1-8,17H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMJJURDUVLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-Bromobenzyl)amino]phenyl}acetic acid typically involves the reaction of 4-bromobenzylamine with 4-aminophenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: {4-[(4-Bromobenzyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of {4-[(4-Bromobenzyl)amino]phenyl}acetic acid typically involves the reaction of 4-bromobenzylamine with phenylacetic acid derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis.
Biology
Biologically, this compound has been investigated for its potential roles in various biochemical pathways. It interacts with biological macromolecules, which can lead to significant implications in understanding cellular mechanisms and disease processes.
Medicine
The medicinal applications of this compound are particularly noteworthy. Research has explored its anti-inflammatory and analgesic effects, making it a candidate for therapeutic use. Additionally, studies have indicated its antimicrobial properties against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Vancomycin | 8 |
| P. aeruginosa | 64 | Gentamicin | 32 |
These findings suggest that the bromine substitution enhances antimicrobial efficacy by increasing lipophilicity and membrane permeability.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS methods. Results indicate moderate antioxidant activity attributed to its ability to scavenge free radicals.
| Assay Method | Inhibition (%) | Standard | Inhibition (%) |
|---|---|---|---|
| DPPH | 45 ± 2.5 | Ascorbic Acid | 90 ± 1.5 |
| ABTS | 50 ± 3.0 | Trolox | 85 ± 2.0 |
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Prostate Cancer Cells
A study examined the effects of different concentrations of this compound on PC3 prostate cancer cells over a period of 72 hours:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.
Discussion
The biological activities exhibited by this compound underscore its potential as a lead compound in drug development. Its antimicrobial properties position it as a candidate for treating infections caused by resistant bacterial strains. Furthermore, its antioxidant effects could contribute to formulations aimed at reducing oxidative stress.
The anticancer activity observed suggests that this compound may serve as a basis for further research into therapeutic agents for cancer treatment. Future studies should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of this compound.
Mechanism of Action
The mechanism of action of {4-[(4-Bromobenzyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets within biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical data for {4-[(4-Bromobenzyl)amino]phenyl}acetic acid and its closest analogs:
Structural and Functional Differences
- This substitution reduces basicity but enhances oxidative stability. Selenium-containing analogs () exhibit unique redox properties and intermolecular interactions (e.g., C-Br···π stacking) due to the selanyl group, which may enhance cytotoxicity compared to nitrogen-based derivatives .
- For example, 4-((4-bromobenzyl)selanyl)aniline derivatives achieve up to 94% yield via maleic anhydride reactions (), while acrylic acid derivatives in have lower yields (7–22%) due to purification challenges .
Biological Activity :
- Oxadiazole derivatives () demonstrate antibacterial activity against Salmonella Typhi, likely due to the oxadiazole ring’s ability to disrupt bacterial membranes. In contrast, selanyl derivatives () show cytotoxicity, suggesting divergent therapeutic applications .
- Dihydropyrimidine analogs () with anti-inflammatory activity highlight the importance of the acetic acid moiety in modulating biological responses, a feature shared with the target compound .
Physicochemical Properties
- Solubility and Stability: (4-Bromophenyl)acetic acid () is soluble in methanol and ether, while the selanyl derivatives () exhibit stability in non-polar solvents due to their crystalline packing. The target compound’s solubility profile is inferred to align with polar solvents, given its ionizable carboxylic acid and amino groups. The urea-linked analog () remains stable at room temperature, suggesting that hydrogen-bonding networks in similar structures enhance stability .
Biological Activity
The compound {4-[(4-Bromobenzyl)amino]phenyl}acetic acid , also known as 4-Bromobenzyl-4-aminophenylacetic acid , has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, antioxidant, and anticancer properties.
Synthesis and Characterization
The synthesis of 4-Bromobenzyl-4-aminophenylacetic acid typically involves the reaction of 4-bromobenzylamine with phenylacetic acid derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of 4-Bromobenzyl-4-aminophenylacetic acid. For instance, a recent study highlighted its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Vancomycin | 8 |
| P. aeruginosa | 64 | Gentamicin | 32 |
These findings suggest that the bromine substitution enhances the compound's antimicrobial efficacy by increasing lipophilicity and membrane permeability .
Antioxidant Activity
The antioxidant potential of 4-Bromobenzyl-4-aminophenylacetic acid has been assessed using various assays, including DPPH and ABTS methods. Results indicate that this compound exhibits moderate antioxidant activity, which may be attributed to its ability to scavenge free radicals.
| Assay Method | Inhibition (%) | Standard | Inhibition (%) |
|---|---|---|---|
| DPPH | 45 ± 2.5 | Ascorbic Acid | 90 ± 1.5 |
| ABTS | 50 ± 3.0 | Trolox | 85 ± 2.0 |
These results highlight its potential as a natural antioxidant agent .
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results in vitro against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
Case Study: Prostate Cancer Cells
A study investigated the effects of different concentrations of 4-Bromobenzyl-4-aminophenylacetic acid on PC3 prostate cancer cells over a period of 72 hours:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations .
Discussion
The biological activities of this compound underscore its potential as a lead compound in drug development. Its antimicrobial properties make it a candidate for treating infections caused by resistant bacterial strains, while its antioxidant effects could contribute to formulations aimed at reducing oxidative stress.
Furthermore, the anticancer activity observed in vitro suggests that this compound may serve as a basis for further research into therapeutic agents for cancer treatment. Future studies should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing {4-[(4-Bromobenzyl)amino]phenyl}acetic acid?
- Methodological Answer : The compound can be synthesized via a two-step process:
Bromobenzylation : React 4-aminophenylacetic acid (precursor, CAS 1197-55-3) with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-bromobenzyl group .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structure via H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 3.8–4.0 ppm) .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR should show distinct signals for the bromobenzyl group (e.g., aromatic carbons ~120–140 ppm) and the acetic acid moiety (carboxylic acid carbon ~170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (C₁₅H₁₃BrNNaO₂⁺, calculated m/z 347.0004) .
- Melting Point : Compare observed mp (e.g., 117–119°C) with literature values to assess purity .
Q. What solubility and stability parameters are critical for handling this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Test solubility incrementally to avoid precipitation during biological assays .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor via periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?
- Methodological Answer :
- Optimize Stoichiometry : Use a 1:1.2 molar ratio of 4-aminophenylacetic acid to 4-bromobenzyl bromide to minimize di-substitution.
- Temperature Control : Conduct reactions at 0–5°C to reduce nucleophilic side reactions .
- Byproduct Analysis : Employ LC-MS to detect impurities (e.g., di-bromobenzylated products) and adjust purification protocols .
Q. How to resolve discrepancies in reported melting points (e.g., 117–119°C vs. 99–102°C for similar brominated analogs)?
- Methodological Answer :
- Purity Assessment : Perform elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to confirm crystalline consistency.
- Polymorphism Screening : Use X-ray crystallography to identify polymorphic forms; lattice variations can alter mp .
- Literature Cross-Check : Compare with structurally related compounds (e.g., 4-Bromophenylacetic acid, CAS 1878-68-8) to contextualize data .
Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Selection : Use fluorescence-based assays (e.g., FRET for protease inhibition) or SPR for binding affinity studies.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) with LC-MS quantification to assess metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
